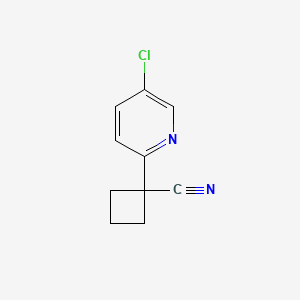
6-(nitromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Nitromethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a nitromethyl group attached to the sixth position of the indole ring. Indole derivatives are widely recognized for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The nitromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions and synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(nitromethyl)-1H-indole typically involves the nitration of indole derivatives. One common method is the Henry reaction, where isatin (indole-2,3-dione) reacts with nitromethane in the presence of a base catalyst such as diethylamine. This reaction proceeds under mild conditions and yields the desired nitromethyl-indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitrating agents like nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.
Reduction: Reduction of the nitromethyl group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Nitromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-(nitromethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1H-indole: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-1H-indole: Contains a nitro group directly attached to the indole ring, leading to different chemical properties.
1-Methyl-1H-indole: Substitution at the nitrogen atom alters the compound’s reactivity and biological activity
Uniqueness
6-(Nitromethyl)-1H-indole is unique due to the presence of the nitromethyl group, which significantly enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
6-(nitromethyl)-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10H,6H2 |
Clave InChI |
SQXGDYUFUJYCGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





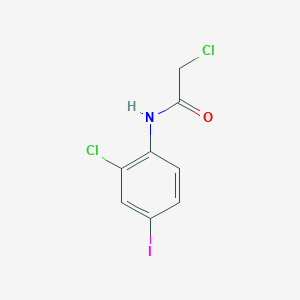
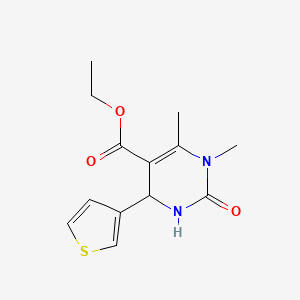
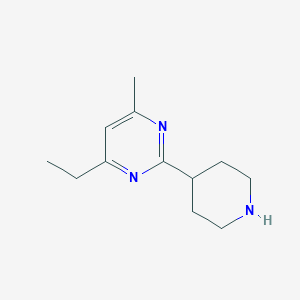
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
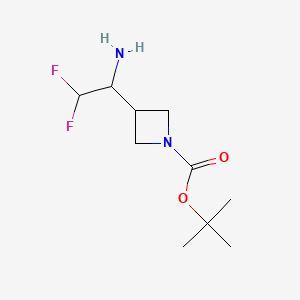

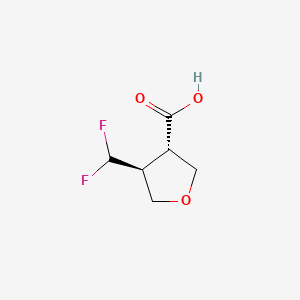
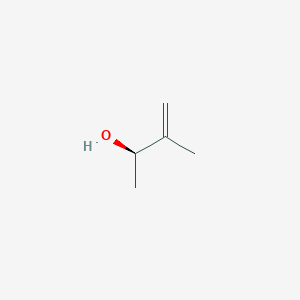
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
